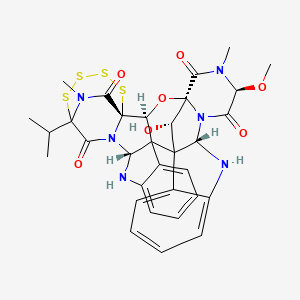

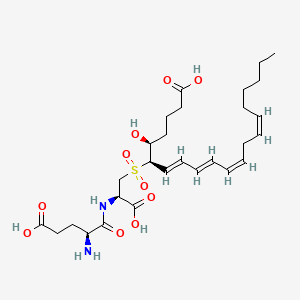

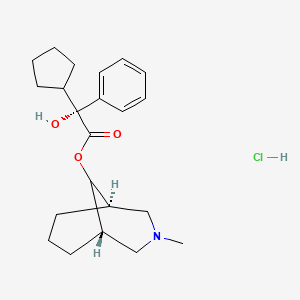

![molecular formula C17H18N4O4 B608608 (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol CAS No. 2040291-27-6](/img/structure/B608608.png)

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol

Overview

Description

LLY-283 is an inhibitor of protein arginine methyltransferase 5 (PRMT5; IC50 = 22 nM). It is selective for PRMT5 over a panel of methyltransferases, including PRMT4, -6, and -7 at 1 μM. It reduces symmetric demethylation of SmBB' in MCF-7 cells (IC50 = 25 nM) and inhibits proliferation of various breast, gastric, hematological, lung, skin, and ovarian cancer cell lines (IC50s = 3-30 nM). LLY-283 (20 mg/kg) inhibits tumor growth in an A375 mouse xenograft model. It also disrupts alternative splicing events in, and inhibits proliferation and self-renewal of, patient-derived glioblastoma stem cells and increases survival in an orthotopic patient-derived xenograft (PDX) mouse model. See the Structural Genomics Consortium (SGC) website for more information.

LLY-283 is a potent and selective SAM-competitive chemical probe for PRMT5 (protein arginine methyltransferase 5).

Scientific Research Applications

Application in Auditory Cell Research

Specific Scientific Field

This research falls under the field of Otolaryngology and Bioinformatics .

Summary of the Application

LLY-283 was used to explore its effect on the ototoxicity of auditory cells caused by cisplatin . The study aimed to explore the mechanism of LLY-283 in hearing impairment .

Methods of Application

The researchers performed RNA-seq to obtain the biological processes mainly involved in differentially expressed genes (DEGs) . They used CCK-8 and LDH experiments to observe the effect of LLY-283 on cisplatin-induced auditory cell injury . ROS experiment was used to monitor the impact of LLY-283 on oxidative damage of auditory cells . The effect of LLY-283 on apoptosis of auditory cells was detected by TUNEL experiment .

Results or Outcomes

The study found that LLY-283 plays a protective role in auditory cell injury . It was found to rescue the apoptosis of auditory cells caused by cisplatin .

Application in Medulloblastoma Research

Specific Scientific Field

This research is in the field of Oncology and Pharmacology .

Summary of the Application

LLY-283 was studied as a potential therapeutic target in MYC-Amplified Medulloblastoma . The study highlighted the challenges that must be addressed in future drug development .

Methods of Application

The researchers explored the role of PRMT5-mediated post-translational modification in the stabilization of oncoproteins . They also studied the potential impact of PRMT5 inhibition on MYC .

Results or Outcomes

The study found that PRMT5 inhibitors are a promising class of anti-cancer drugs demonstrating preclinical and preliminary clinical efficacies . LLY-283 suppressed the growth of glioblastoma cell cultures derived from a cohort of 46 patients .

Application in Glioblastoma Research

Summary of the Application

LLY-283 was studied for its potential therapeutic effects on glioblastoma, a type of brain cancer . The study aimed to understand the role of PRMT5 inhibition in the treatment of glioblastoma .

Methods of Application

The researchers conducted in vitro studies to observe the effect of LLY-283 on the growth of glioblastoma cell cultures . They also used a patient-derived xenograft (PDX), a preclinical orthotopic model of glioblastoma, to study the survival benefits of LLY-283 .

Results or Outcomes

The study found that LLY-283 suppressed the growth of glioblastoma cell cultures derived from a cohort of 46 patients . Importantly, LLY-283 has shown significant survival benefits in mice implanted with a patient-derived xenograft (PDX), a preclinical orthotopic model of glioblastoma .

Application in PRMT5 Inhibition

Specific Scientific Field

This research is in the field of Biochemistry and Pharmacology .

Summary of the Application

LLY-283 was studied as a potent and selective inhibitor of Arginine Methyltransferase 5, PRMT5 . The study aimed to understand the antitumor activity of LLY-283 .

Methods of Application

The researchers conducted in vitro studies to observe the effect of LLY-283 on PRMT5 enzyme activity . They used an H4R3 derived peptide substrate to study the inhibition of methylation by LLY-283 .

Results or Outcomes

The study found that LLY-283 includes potent inhibition of PRMT5 enzyme activity with IC 50 = 20 nM for methylation of an H4R3 derived peptide substrate, and greater than 100-fold selectivity over other histone methyltransferases and non-epigenetic targets .

Application in Leukemia Research

Specific Scientific Field

This research is in the field of Hematology and Oncology .

Summary of the Application

LLY-283 was studied for its potential therapeutic effects on leukemia . The study aimed to understand the role of PRMT5 inhibition in the treatment of leukemia .

Methods of Application

The researchers conducted in vitro studies to observe the effect of LLY-283 on the growth of leukemia cell cultures . They also used a patient-derived xenograft (PDX), a preclinical orthotopic model of leukemia, to study the survival benefits of LLY-283 .

Results or Outcomes

The study found that LLY-283 suppressed the growth of leukemia cell cultures . Importantly, LLY-283 has shown significant survival benefits in mice implanted with a patient-derived xenograft (PDX), a preclinical orthotopic model of leukemia .

properties

IUPAC Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

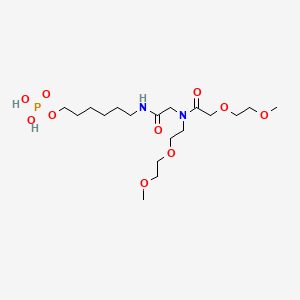

InChI |

InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12+,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOOWAHTEXIWBO-QFRSUPTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

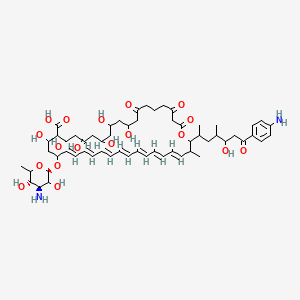

Canonical SMILES |

C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.